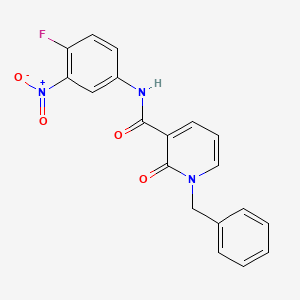

1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at position 1 and a 4-fluoro-3-nitrophenyl carboxamide moiety at position 2. This compound belongs to a broader class of 2-oxo-dihydropyridine derivatives, which are notable for their structural versatility and pharmacological relevance, particularly in kinase inhibition and receptor modulation .

Properties

IUPAC Name |

1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-16-9-8-14(11-17(16)23(26)27)21-18(24)15-7-4-10-22(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNHWYWAMPQQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction, where a nitro group is introduced to the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or nitrophenyl groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation Products: Oxo derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with replaced functional groups.

Scientific Research Applications

1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules like proteins and nucleic acids.

Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Positional Effects of Nitro and Halogen Substituents

- N-(4-Bromo-2-Fluorophenyl) Analogue (G857-0506): This compound (1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) shares the benzyl and 2-oxo-dihydropyridine core but differs in the aryl substituent (4-bromo-2-fluorophenyl vs. 4-fluoro-3-nitrophenyl). It is utilized in screening libraries for drug discovery .

N-(3-Nitrobenzyl)-4-Nitrophenyl Derivative (RN: 941910-38-9) :

Substitution with a 3-nitrobenzyl group and 4-nitrophenyl carboxamide introduces dual nitro groups. The electron-withdrawing nitro groups may enhance stability but reduce solubility. This compound’s structural rigidity contrasts with the target molecule’s fluoro-nitro combination, which balances electronic effects and steric bulk .

Impact of Methyl and Methoxy Groups

- 6-Methyl-2-Oxo Derivatives: Introduction of a methyl group at position 6 of the dihydropyridine ring (e.g., 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives) significantly alters CB2 receptor modulation. Methylation at C6 enhances selectivity for CB2 over CB1 receptors, whereas the target compound’s benzyl group may favor kinase interactions over cannabinoid receptors .

BMS-777607 :

A Met kinase inhibitor featuring a 4-ethoxy-1-(4-fluorophenyl) substituent. The ethoxy group improves metabolic stability compared to nitro-containing analogues, highlighting how electron-donating groups in the aryl moiety influence pharmacokinetics .

Physicochemical Properties

Spectroscopic and Thermal Data

IR and NMR Trends :

The target compound’s IR spectrum likely shows peaks near 1,666 cm⁻¹ (C=O stretch) and 3,380 cm⁻¹ (N-H), consistent with analogues like 4-(2,6-difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

^1^H NMR signals for aromatic protons in the 6.55–8.72 ppm range and a deshielded NH proton near 12.5 ppm align with structurally related compounds .

Kinase Inhibition

- SYK Kinase Inhibitors: The benzyl group in 1-benzyl-N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide facilitates binding to SYK kinase via hydrophobic interactions. The target compound’s 4-fluoro-3-nitrophenyl group may enhance hydrogen bonding with kinase active sites, though its nitro group could introduce metabolic liabilities .

Cannabinoid Receptor Modulation

- CB2-Selective Ligands : 2-Oxo-dihydropyridines with methyl or cycloheptyl substituents (e.g., N-cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide) exhibit inverse agonism/antagonism at CB2 receptors. The target compound’s nitro group may sterically hinder receptor binding compared to smaller substituents, reducing CB2 affinity .

Biological Activity

1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of approximately 345.34 g/mol. Its structure features a dihydropyridine ring, which is known for various pharmacological properties.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities, including:

- Antioxidant Activity : The presence of the nitro group enhances the electron-withdrawing properties, potentially increasing its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, likely due to interference with bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that 1-benzyl-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a dose-dependent effect on cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on HeLa cells. The results showed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, suggesting potential as a therapeutic agent against bacterial infections.

Pharmacokinetics

Pharmacokinetic studies indicate moderate absorption with a bioavailability estimated around 50%. The compound is primarily metabolized in the liver, with elimination half-life ranging from 6 to 8 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.